IRAK Inhibitor 4 vs. CA-4948-Derived Clinical Leads: Potency Data Availability as a Procurement Differentiator
IRAK inhibitor 4 (CAS 1012104-68-5) is a research chemical probe for which no peer-reviewed biochemical IC50 or cellular EC50 data are publicly disclosed in the indexed literature [1]. In contrast, CA-4948 (emavusertib), a clinical-stage IRAK4 inhibitor, has a reported IRAK4 IC50 of 115 nM, and structurally optimized derivatives achieve IC50 values as low as 8.9 nM (compound 42) [2]. This absence of quantitative potency data for IRAK inhibitor 4 precludes its use in head-to-head comparative pharmacology studies requiring potency normalization [3].
| Evidence Dimension | Publicly reported biochemical potency (IRAK4 IC50) |
|---|---|
| Target Compound Data | No peer-reviewed IC50 data available |
| Comparator Or Baseline | CA-4948: IC50 115 nM; Compound 42: IC50 8.9 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | Biochemical kinase inhibition assay (in vitro) |
Why This Matters
For studies requiring defined potency to calculate fractional occupancy or normalize inhibitor concentrations across experiments, compounds with established IC50 values enable more rigorous experimental design.
- [1] PeptideDB. IRAK inhibitor 4. Retrieved from https://www.peptidedb.com View Source
- [2] Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 2023, 137, 106584. View Source
- [3] Adooq. IRAK inhibitor 4 Datasheet (Catalog No. A11458). Retrieved from https://www.adooq.com/datasheet/A11458 View Source
